molecular formula C8H10O2 B3391983 OCT-7-YNE-2,4-DIONE CAS No. 502133-71-3

OCT-7-YNE-2,4-DIONE

Cat. No.: B3391983
CAS No.: 502133-71-3
M. Wt: 138.16 g/mol
InChI Key: JPJOLOMJDMZHBY-UHFFFAOYSA-N
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Description

OCT-7-YNE-2,4-DIONE: is a chemical compound characterized by the presence of a triple bond (alkyne) and two carbonyl groups (diones) at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OCT-7-YNE-2,4-DIONE can be achieved through several methods. One notable method involves the electro-oxidative synthesis of unsymmetrical alkyne-1,4-diones via sequential ring formation and cleavage. This process includes the oxidative alkyne translocation of homopropargylic alcohols, followed by an annulation-fragmentation-chemical selenoxide elimination process . The reaction conditions typically involve the use of diphenyl diselenide and hydrogen peroxide in an acetonitrile solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of electrochemical methods is advantageous due to their environmentally friendly and economically viable features .

Chemical Reactions Analysis

Types of Reactions: OCT-7-YNE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include diphenyl diselenide, hydrogen peroxide, and various catalysts such as gold or platinum .

Major Products: The major products formed from these reactions include various substituted alkyne-1,4-diones and other functionalized derivatives .

Mechanism of Action

The mechanism of action of OCT-7-YNE-2,4-DIONE involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in multiple chemical reactions, leading to the formation of different products. The presence of the alkyne and dione groups facilitates its reactivity and interaction with various biological molecules .

Properties

IUPAC Name

oct-7-yne-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-3-4-5-8(10)6-7(2)9/h1H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJOLOMJDMZHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659305
Record name Oct-7-yne-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502133-71-3
Record name 7-Octyne-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502133-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oct-7-yne-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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